molecular formula C8H17NO B101092 (-)-alpha-Conhydrine CAS No. 18209-37-5

(-)-alpha-Conhydrine

Cat. No. B101092
CAS RN: 18209-37-5
M. Wt: 143.23 g/mol
InChI Key: VCCAAURNBULZRR-SFYZADRCSA-N
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Description

(-)-alpha-Conhydrine is a natural alkaloid that is commonly found in plants such as Ephedra sinica and Pinellia ternata. It has been widely studied in recent years due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of (-)-alpha-Conhydrine involves its ability to modulate various signaling pathways in the body. (-)-alpha-Conhydrine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, (-)-alpha-Conhydrine has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. (-)-alpha-Conhydrine also modulates the NF-kB signaling pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

(-)-alpha-Conhydrine has been found to have several biochemical and physiological effects in the body. It exhibits antioxidant properties by reducing oxidative stress and scavenging free radicals. Additionally, (-)-alpha-Conhydrine has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (-)-alpha-Conhydrine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (-)-alpha-Conhydrine in lab experiments is its potential therapeutic applications in various diseases. Additionally, (-)-alpha-Conhydrine is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of using (-)-alpha-Conhydrine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (-)-alpha-Conhydrine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, future studies could focus on optimizing the synthesis method of (-)-alpha-Conhydrine to improve its yield and purity. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of (-)-alpha-Conhydrine to better understand its mechanism of action in the body.

Synthesis Methods

The synthesis of (-)-alpha-Conhydrine can be achieved through several methods, including chemical synthesis, biosynthesis, and extraction from natural sources. Chemical synthesis involves the use of various chemical reagents and catalysts to produce (-)-alpha-Conhydrine. Biosynthesis involves the use of microorganisms to produce (-)-alpha-Conhydrine through fermentation. Extraction from natural sources involves the isolation and purification of (-)-alpha-Conhydrine from plants that contain the alkaloid.

Scientific Research Applications

(-)-alpha-Conhydrine has been found to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Several studies have shown that (-)-alpha-Conhydrine exhibits anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (-)-alpha-Conhydrine has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system. In neurological disorders, (-)-alpha-Conhydrine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

18209-37-5

Product Name

(-)-alpha-Conhydrine

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S)-1-[(2R)-piperidin-2-yl]propan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

VCCAAURNBULZRR-SFYZADRCSA-N

Isomeric SMILES

CC[C@@H]([C@H]1CCCCN1)O

SMILES

CCC(C1CCCCN1)O

Canonical SMILES

CCC(C1CCCCN1)O

synonyms

alpha-conhydrine
conhydrine

Origin of Product

United States

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